4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine
Description
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)triazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFN5S/c18-11-6-4-10(5-7-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-3-1-2-12(19)8-13/h1-9H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZJTRDCLCYNBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFN5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazoles and triazoles are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs).
Mode of Action
The mode of action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to their antimicrobial activity.
Biochemical Pathways
Thiazoles and triazoles can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, leading to their antitumor or cytotoxic effects.
Pharmacokinetics
The pharmacokinetics of thiazoles and triazoles can vary greatly depending on their specific structure. Some general properties of these compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes.
Result of Action
The result of the action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities.
Action Environment
The action environment can influence the efficacy and stability of thiazoles and triazoles. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets and exert their effects.
Biological Activity
The compound 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a novel molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and structure-activity relationships (SAR).
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring
- A triazole moiety
- Fluorophenyl and chlorophenyl substituents
This unique arrangement contributes to its biological properties.
Anticancer Activity
Research has shown that compounds containing thiazole and triazole rings exhibit significant anticancer properties. For instance, derivatives of thiazole have been reported to demonstrate cytotoxic effects against various cancer cell lines.
Key Findings:
- IC50 Values : Studies indicate that related compounds have IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific cancer cell lines (e.g., Jurkat and A-431) .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular proteins involved in apoptosis and cell cycle regulation. For example, molecular dynamics simulations have suggested interactions with the Bcl-2 protein through hydrophobic contacts .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. The presence of the thiazole moiety is critical for enhancing antimicrobial activity against various pathogens.
Efficacy Data:
- Compounds similar in structure have shown moderate to strong activity against bacterial strains, indicating potential for development as new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications in its structure.
Important Modifications:
- Substitution patterns on the phenyl rings (e.g., methyl or chloro groups) play a crucial role in enhancing cytotoxicity.
- The presence of electron-donating groups at specific positions has been linked to improved activity against cancer cells .
Case Studies
Several studies have investigated the biological activities of compounds structurally similar to this compound:
| Study | Compound | Cell Line | IC50 (µg/mL) | Activity |
|---|---|---|---|---|
| Evren et al., 2019 | N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides | NIH/3T3 | 0.95 | Strong |
| PMC9268695 | Derivative with thiazole and triazole | A549 | 1.98 | Moderate |
| PMC10269403 | Triazole derivatives | HIV-infected cells | 0.24 nM (EC50) | High antiviral |
These studies highlight the potential of thiazole and triazole derivatives in therapeutic applications.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of thiazole and triazole compounds exhibit significant antimicrobial properties. Studies have shown that 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine can inhibit the growth of various bacterial strains and fungi. For instance, compounds with similar structures have been tested against resistant strains of bacteria, showing promising results in overcoming antimicrobial resistance .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Its ability to interact with cellular targets involved in proliferation and apoptosis makes it a candidate for further development as an anticancer agent. In vitro studies have indicated that related compounds can induce cell cycle arrest and apoptosis in cancer cell lines .
Case Studies
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is part of a broader class of thiazole-triazole hybrids. Key structural analogs and their differences are summarized below:
Key Observations:
- Substituent Position: The position of fluorine on the triazole ring (3-fluorophenyl in the target vs.
- Halogenation : Bromo/chloro isosteres (e.g., ) show similar crystallographic packing but differ in van der Waals radii, affecting molecular interactions .
- Lipophilicity: Difluorophenyl substituents (e.g., 2,4-difluorophenyl in ) increase logP values, enhancing membrane permeability compared to mono-fluorinated analogs .
Preparation Methods
Reaction Protocol
- Substrate preparation : 2-Bromo-1-(4-chlorophenyl)ethan-1-one (1.2 equiv) is reacted with thiourea (1.0 equiv) in ethanol under reflux (12 h).
- Cyclization : The intermediate thioamide undergoes intramolecular cyclization in the presence of HCl (2 M), yielding 4-(4-chlorophenyl)-1,3-thiazol-2-amine (85–92% yield).
- Functionalization : The 2-amine group is replaced with a methylene bromide via treatment with PBr₃ in DCM, producing 4-(4-chlorophenyl)-2-(bromomethyl)-1,3-thiazole (78% yield).
Table 1: Optimization of Thiazole Bromination
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PBr₃ | DCM | 25 | 4 | 78 |
| HBr/AcOH | AcOH | 60 | 6 | 65 |
| NBS | CCl₄ | 80 | 3 | 42 |
Triazole Core Construction: Azide-Alkyne Cycloaddition
The 1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensuring regioselective 1,4-disubstitution.
Azide Preparation
Alkyne Synthesis
Cycloaddition
- Click reaction : 1-Azido-3-fluorobenzene (1.0 equiv) and propargylamine (1.0 equiv) are stirred with CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in t-BuOH/H₂O (1:1) at 25°C (12 h), affording 1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine (88% yield).
Table 2: CuAAC Reaction Optimization
| Catalyst System | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuSO₄/NaAsc | t-BuOH/H₂O | 25 | 88 |
| CuI/DIEA | DMF | 60 | 76 |
| CuNPs | H₂O | 25 | 81 |
Thiazole-Triazole Coupling: Nucleophilic Substitution
The final assembly involves linking the thiazole and triazole moieties via a nucleophilic substitution reaction.
Reaction Mechanism
- Substrate activation : 4-(4-Chlorophenyl)-2-(bromomethyl)-1,3-thiazole (1.0 equiv) is treated with K₂CO₃ (2.0 equiv) in DMF to generate a reactive methylene intermediate.
- Coupling : 1-(3-Fluorophenyl)-1H-1,2,3-triazol-5-amine (1.1 equiv) is added, and the mixture is stirred at 80°C (8 h), yielding the target compound (72% yield).
Table 3: Coupling Reaction Parameters
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 80 | 8 | 72 |
| Cs₂CO₃ | DMSO | 100 | 6 | 68 |
| Et₃N | ACN | 60 | 12 | 58 |
Alternative Route: One-Pot Tandem Synthesis
A streamlined approach combines thiazole formation and triazole coupling in a single reaction vessel.
Procedure
- Multicomponent reaction : 4-Chlorobenzaldehyde (1.0 equiv), thiourea (1.0 equiv), and ethyl bromopyruvate (1.0 equiv) react in ethanol (reflux, 6 h) to form the thiazole core.
- In situ functionalization : The intermediate thiazole is brominated with NBS (1.1 equiv) under UV light (2 h).
- Click coupling : 1-Azido-3-fluorobenzene (1.0 equiv) and propargylamine (1.0 equiv) are added with CuI (0.05 equiv), yielding the target compound in 65% overall yield.
Spectroscopic Characterization and Validation
NMR Analysis
Mass Spectrometry
Industrial-Scale Optimization
Q & A
Q. What are the standard synthetic routes for 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step heterocyclic assembly:
Thiazole ring formation : Cyclocondensation of 4-chlorophenyl-substituted thioamide precursors with α-haloketones under reflux in ethanol .
Triazole ring construction : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between azide derivatives (e.g., 3-fluorophenyl azide) and alkynyl-thiazole intermediates at 60–80°C in DMF .
Amine functionalization : Post-synthetic modifications via nucleophilic substitution or reductive amination.
Q. Optimization Strategies :
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cycloaddition yields .
- Catalyst screening : Cu(I) catalysts (e.g., CuBr) improve triazole regioselectivity .
- Temperature control : Lower temps (40–50°C) reduce side reactions in thiazole synthesis .
Q. Table 1: Representative Synthetic Conditions
| Step | Method | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Thiazole formation | Cyclocondensation | Ethanol, reflux, 12 h | 70–75 | |
| Triazole formation | CuAAC | CuBr, DMF, 60°C, 8 h | 80–85 |
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for fluorophenyl/thiazole) and triazole C-N resonances (δ 140–150 ppm) .
- 19F NMR : Confirms fluorophenyl substitution (δ -110 to -120 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 412.05) .
- HPLC-PDA : Purity assessment using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action (MOA) in antimicrobial assays?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with bacterial targets (e.g., DNA gyrase or dihydrofolate reductase). Parameters include grid boxes centered on active sites and Lamarckian genetic algorithms .
- MD Simulations : GROMACS-based simulations (100 ns) assess binding stability in lipid bilayers, highlighting fluorophenyl-thiazole hydrophobic interactions .
- QSAR Studies : Correlate substituent electronegativity (Cl/F) with antimicrobial IC₅₀ values using Gaussian-derived descriptors .
Q. Table 2: Computational Insights from Recent Studies
| Target | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| E. coli DNA gyrase | -9.2 | H-bond (triazole-NH₂) | |
| S. aureus DHFR | -8.7 | π-Stacking (thiazole) |
Q. How should researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values across studies)?
Methodological Answer: Root Causes of Discrepancies :
- Assay variability : Differences in cell lines (e.g., HeLa vs. MCF-7) or bacterial strains .
- Compound purity : Impurities >5% skew dose-response curves; validate via HPLC .
- Solvent effects : DMSO concentrations >1% may inhibit cellular uptake .
Q. Resolution Strategies :
Standardized protocols : Adopt CLSI guidelines for antimicrobial testing (e.g., broth microdilution) .
Control experiments : Include positive controls (e.g., cisplatin for cytotoxicity) .
Meta-analysis : Pool data from ≥3 independent studies using fixed-effects models .
Q. What advanced strategies are recommended for optimizing the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- Lipophilicity tuning : Introduce polar groups (e.g., -OH, -SO₃H) to reduce logP (current logP ≈ 3.5) while retaining activity .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify CYP450-mediated degradation hotspots .
- Prodrug design : Mask the amine group with acetyl or PEG-ylated promoieties to enhance solubility .
Q. Table 3: PK Optimization Case Study
| Modification | Aqueous Solubility (μg/mL) | t₁/₂ (h, microsomes) | Reference |
|---|---|---|---|
| Parent compound | 12.3 | 1.2 | |
| Acetylated derivative | 45.8 | 2.8 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
